Dasatinib-d8
Overview
Description
Synthesis Analysis
The synthesis of dasatinib involves multiple steps, starting from 2-chloro-6-methylaniline, which undergoes processes like amidation, cyclization, and substitution to yield dasatinib. Improvements in the synthesis process have been reported, aiming to increase the overall yield and reduce production costs, making it more suitable for industrial production (Gong Ping, 2009); (Wang Rong, 2011).
Molecular Structure Analysis
Dasatinib's effectiveness as a kinase inhibitor is partly due to its molecular structure, which allows it to bind with high affinity to the ATP-binding sites of its target kinases. The structural analysis and modifications, including the introduction of deuterium atoms, could potentially enhance its binding characteristics, stability, and metabolic profile, leading to improved therapeutic outcomes.
Chemical Reactions and Properties
Dasatinib interacts with various enzymes and receptors in the body due to its inhibitory action on tyrosine kinases. It is metabolized primarily in the liver, involving the CYP3A4 enzyme, leading to several metabolites with varying degrees of activity and toxicity. The introduction of deuterium atoms (Dasatinib-d8) may influence these chemical reactions and the drug's overall pharmacokinetics and pharmacodynamics (L. Christopher et al., 2008).
Scientific Research Applications
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Cancer Treatment
- Field : Medical Oncology
- Application : Dasatinib is a 2nd generation Tyrosine Kinase Inhibitor (TKI) that has the potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib .
- Method : Dasatinib acts as a 2nd line therapy for Philadelphia chromosome-positive acute lymphoblastic leukemia as well as for chronic accelerated myeloid leukemia . It also blocks Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT gene), and SRC Family Kinases (SFK) and also acts on imatinib resistance cells .
- Results : Dasatinib has shown potential in treating various forms of cancer, particularly those resistant to imatinib .
-
Treatment of Corneal Neovascularization
- Field : Ophthalmology
- Application : Dasatinib, a poorly water-soluble tyrosine kinase inhibitor with dual Src family kinase and platelet derived growth factor receptor inhibiting capability, has great potential in the treatment of Corneal Neovascularization (CNV) .
- Method : In this study, dasatinib was successfully encapsulated into a nanostructured lipid carrier (Dasa-NLC). The NLC increased the solubility of dasatinib by more than 1220 times, sustained the drug release, reduced the ocular toxicity and facilitated its penetration into the cornea .
- Results : Dasa-NLC significantly inhibited the proliferation, migration and tube formation of HUVEC cells, the three most important angiogenesis-related cellular changes of the CNV .
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Enhancement of Anti-Leukemia Efficacy of Chimeric Antigen Receptor T Cells
- Field : Hematology
- Application : Dasatinib is used to enhance the anti-leukemia efficacy of chimeric antigen receptor T cells .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Treatment of Chronic Myeloid Leukemia (CML)
- Field : Hematology
- Application : Dasatinib is a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia .
- Method : Dasatinib is 325 times as potent as imatinib in inhibiting unmutated BCR-ABL kinase in vitro . It has demonstrated durable efficacy in patients with CML following resistance, suboptimal response, or intolerance to imatinib .
- Results : High response rates and durable responses were observed in patients with different mutation types, including highly imatinib-resistant mutations in amino acids L248, Y253, E255, F359, and H396 .
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Treatment of Acute Lymphoblastic Leukemia (ALL)
- Field : Hematology
- Application : Dasatinib is used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Treatment of Pediatric Patients
- Field : Pediatrics
- Application : Dasatinib is indicated for the treatment of pediatric patients 1 year of age and older with Ph+ CML in chronic phase or newly diagnosed Ph+ ALL in combination with chemotherapy .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Inhibition of Platelet Activation
- Field : Hematology
- Application : Dasatinib is associated with mild thrombocytopenia and an increased risk of bleeding, but its biological effect on megakaryocytopoiesis and platelet production is unknown .
- Method : Dasatinib treatment is shown to weakly affect platelet activation by thrombin or adenosine diphosphate but is a potent inhibitor of platelet signaling and functions initiated by collagen or FcγRIIA cross-linking, which require immunoreceptor tyrosine-based activation motif phosphorylation by SFKs .
- Results : Dasatinib treatment rapidly decreases the volume of thrombi formed under arterial flow conditions in whole blood from patients or mice perfused over a matrix of collagen . Moreover, treatment of mice with dasatinib increases the tail bleeding time in a dose-dependent manner .
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Enhancement of Anti-Leukemia Efficacy of Chimeric Antigen Receptor T Cells
- Field : Hematology
- Application : Dasatinib enhances anti-leukemia efficacy of chimeric antigen receptor T cells by inhibiting cell differentiation and exhaustion .
- Method : Dasatinib was identified as the optimal candidate to prevent or reverse both CD28/CART and 4-1BB/CART cell differentiation and exhaustion during ex vivo expansion, which profoundly enhanced the therapeutic efficacy and in vivo persistence .
- Results : Strong activation-induced CART cells differentiation, exhaustion and apoptosis driven by CD3/CD28 stimulation or antigen exposure were dramatically prevented or reversed by dasatinib treatment .
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Treatment of Heparin-Induced Thrombocytopenia
- Field : Hematology
- Application : Dasatinib efficiently prevents platelet activation mediated by FcγRIIA cross-linking and by sera from patients with heparin-induced thrombocytopenia .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
Dasatinib-d8, as a potent inhibitor of non-receptor tyrosine kinases, has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZXTGUTAYRHI-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649385 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib-d8 | |
CAS RN |
1132093-70-9 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]methyl]thiazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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